molecular formula C7H9F3O3 B13491358 ethyl 1-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboxylate, Mixture of diastereomers

ethyl 1-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboxylate, Mixture of diastereomers

Cat. No.: B13491358
M. Wt: 198.14 g/mol
InChI Key: PYUBLGOIKZTOKP-UHFFFAOYSA-N
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Description

Ethyl 1-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboxylate, Mixture of diastereomers, is a chemical compound with the molecular formula C7H9F3O3 and a molecular weight of 198.14 . This compound is characterized by the presence of a trifluoromethyl group attached to a cyclopropane ring, which is further substituted with a hydroxy and an ethyl ester group. The compound exists as a mixture of diastereomers, which are stereoisomers that are not mirror images of each other.

Preparation Methods

The synthesis of ethyl 1-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboxylate involves several steps. One common method includes the cyclopropanation of an appropriate precursor, followed by the introduction of the trifluoromethyl group. The reaction conditions typically involve the use of strong bases and specific catalysts to ensure the formation of the desired cyclopropane ring. Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound .

Chemical Reactions Analysis

Ethyl 1-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group under specific conditions.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Ethyl 1-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of diseases where modulation of specific molecular pathways is beneficial.

    Industry: It is used in the development of new materials with unique properties, such as enhanced stability and reactivity.

Mechanism of Action

The mechanism of action of ethyl 1-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The hydroxy and ester groups can participate in hydrogen bonding and other interactions with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Ethyl 1-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboxylate can be compared with other similar compounds, such as:

    Methyl 1-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboxylate: Similar structure but with a methyl ester group instead of an ethyl ester group.

    Ethyl 1-hydroxy-2-(difluoromethyl)cyclopropane-1-carboxylate: Similar structure but with a difluoromethyl group instead of a trifluoromethyl group.

    Ethyl 1-hydroxy-2-(trifluoromethyl)cyclobutane-1-carboxylate: Similar structure but with a cyclobutane ring instead of a cyclopropane ring.

The uniqueness of ethyl 1-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboxylate lies in its specific combination of functional groups and the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties .

Properties

Molecular Formula

C7H9F3O3

Molecular Weight

198.14 g/mol

IUPAC Name

ethyl 1-hydroxy-2-(trifluoromethyl)cyclopropane-1-carboxylate

InChI

InChI=1S/C7H9F3O3/c1-2-13-5(11)6(12)3-4(6)7(8,9)10/h4,12H,2-3H2,1H3

InChI Key

PYUBLGOIKZTOKP-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC1C(F)(F)F)O

Origin of Product

United States

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